4-Hydroxydecanenitrile
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Overview
Description
4-Hydroxydecanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxydecanenitrile can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of halogenoalkanes with cyanide ions.
Dehydration of Amides: Another method involves the dehydration of primary amides using dehydrating agents such as phosphorus pentoxide (P4O10).
Addition Reactions: Aldehydes and ketones can undergo addition reactions with hydrogen cyanide (HCN) to form hydroxynitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxydecanenitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions with reagents such as Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Addition: Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Scientific Research Applications
4-Hydroxydecanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxydecanenitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties and used in the synthesis of various heterocyclic compounds.
4-Hydroxybenzaldehyde: Used in the synthesis of pharmaceuticals and fragrances.
4-Hydroxybenzonitrile: Studied for its potential biological activities and used as an intermediate in organic synthesis.
Uniqueness
4-Hydroxydecanenitrile is unique due to its specific combination of hydroxyl and nitrile functional groups attached to a decane chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
24241-73-4 |
---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-hydroxydecanenitrile |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-5-7-10(12)8-6-9-11/h10,12H,2-8H2,1H3 |
InChI Key |
RESCJRKGWMKRCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC#N)O |
Origin of Product |
United States |
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